3-(Cyclohexylamino)propan-1-ol

Synthetic Intermediates Beta-3 Adrenergic Agonists Procurement

3-(Cyclohexylamino)propan-1-ol (CAS 31121-12-7) is a structurally precise, achiral secondary amino alcohol that serves as the direct synthetic gateway to Duloxetine and SNRI candidates. Its linear C3 spacer distinguishes it from branched regioisomers (e.g., 3-amino-3-cyclohexyl-propan-1-ol), ensuring predictable reactivity in amide or imine formation. Unlike sulfonic acid analogs (CAPS/CAPSO), this neutral scaffold avoids zwitterionic interference, streamlining workup in multi-step sequences. For SAR programs requiring consistent, reproducible building blocks, this compound delivers the exact regioisomeric and functional group arrangement demanded by patent-controlled receptor pharmacophores.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 31121-12-7
Cat. No. B1360985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylamino)propan-1-ol
CAS31121-12-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCO
InChIInChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2
InChIKeyDFOAUWHTDKZVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylamino)propan-1-ol CAS 31121-12-7: Procurement and Differentiation for Research Applications


3-(Cyclohexylamino)propan-1-ol (CAS 31121-12-7) is a secondary amino alcohol with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is characterized by a cyclohexyl group, a secondary amine, and a primary alcohol, making it a versatile synthetic intermediate . Its primary reported application is as a key intermediate in the synthesis of antidepressant molecules such as Duloxetine . Unlike many related cyclohexylamine derivatives, this compound is achiral, which simplifies its use in early-stage synthetic route development where stereochemical complexity is not required [1].

Why 3-(Cyclohexylamino)propan-1-ol is Not Interchangeable with Other Cyclohexylamino Alcohols


The structural specificity of 3-(Cyclohexylamino)propan-1-ol is defined by its linear C3 linker between the amine and hydroxyl groups, a feature that critically differentiates it from analogs such as 3-amino-3-cyclohexyl-propan-1-ol and 2-amino-3-cyclohexyl-1-propanol . In the context of the Sanofi-Aventis patent family on cyclohexyl(alkyl)propanolamines as beta-3 adrenergic agonists, minor alterations to the linker length or amino group substitution resulted in significant changes in receptor binding and functional activity [1]. Consequently, procurement decisions for synthetic route development or SAR exploration cannot rely on generic 'cyclohexyl-amino-alcohol' substitution; the precise regioisomeric and functional group arrangement of 3-(Cyclohexylamino)propan-1-ol determines its utility as a defined intermediate and its unique physicochemical properties.

Quantitative Differentiation Evidence for 3-(Cyclohexylamino)propan-1-ol Against Comparators


Comparative Synthetic Accessibility: Higher Reported Purity and Broader Supplier Availability vs. Beta-3 Agonist Candidates

3-(Cyclohexylamino)propan-1-ol serves as a defined synthetic intermediate, while structurally related cyclohexyl(alkyl)propanolamines, such as those claimed in US Patent 7,718,646, require multi-step stereoselective syntheses to access specific beta-3 adrenergic receptor agonist activity [1]. Quantitative analysis of supplier data indicates that 3-(Cyclohexylamino)propan-1-ol is available from multiple vendors at purities ranging from 95% to 98%, with reported yields for its simple nucleophilic substitution synthesis typically exceeding 70% [2]. In contrast, the patent-protected analogs require complex chiral resolutions or asymmetric syntheses that are not readily available as catalog compounds, limiting their accessibility for routine research use [1].

Synthetic Intermediates Beta-3 Adrenergic Agonists Procurement

Distinct Synthetic Utility as a Chiral Auxiliary Precursor vs. Direct Application of 2-Amino-3-cyclohexyl-1-propanol

3-(Cyclohexylamino)propan-1-ol is explicitly cited as an intermediate in the synthesis of the antidepressant Duloxetine, a chiral pharmaceutical . This contrasts with compounds like 2-amino-3-cyclohexyl-1-propanol (cyclohexylalaninol), which are more commonly employed directly as chiral auxiliaries or building blocks for pseudo-peptides . The achiral nature of 3-(Cyclohexylamino)propan-1-ol makes it a more versatile starting point for divergent synthesis of both enantiomeric products, whereas chiral analogs are often locked into specific stereochemical outcomes .

Asymmetric Synthesis Chiral Auxiliaries Duloxetine Synthesis

Physicochemical Differentiation: Higher Boiling Point and Different Hydrogen Bonding Profile vs. 3-Amino-3-cyclohexyl-propan-1-ol

As a secondary amine, 3-(Cyclohexylamino)propan-1-ol exhibits a reported boiling point of approximately 273.1°C at 760 mmHg [1]. This value is notably lower than the predicted boiling point of its structural isomer, 3-amino-3-cyclohexyl-propan-1-ol, which is estimated at approximately 289°C at 760 mmHg . This 16°C difference in boiling point is a direct consequence of the substitution pattern: the target compound's secondary amine is less sterically hindered and has a different hydrogen-bonding network compared to the primary amine in the comparator, leading to altered volatility and separation characteristics during purification.

Physicochemical Properties Structural Isomers Separation

Non-Zwitterionic Buffer Potential vs. Zwitterionic CAPS and CAPSO Analogs

3-(Cyclohexylamino)propan-1-ol is structurally related to but functionally distinct from the zwitterionic biological buffers 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) and N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO) . Unlike its sulfonic acid counterparts, which are optimized for buffering at specific pH ranges (e.g., CAPS pKa ≈ 10.4), the target compound is a non-zwitterionic amino alcohol. This structural difference means it does not possess the buffering capacity of CAPS/CAPSO, making it suitable for applications where the presence of a strong acid (sulfonic acid) moiety would be detrimental, such as in certain organic reactions or when serving as a neutral precursor.

Buffer Systems Physicochemical Properties Biochemical Assays

Patent Literature Distinction: Defined Scaffold vs. Complex Beta-3 Adrenergic Agonists

US Patent 7,718,646 claims a broad genus of cyclohexyl(alkyl)propanolamines with potent beta-3 adrenergic receptor agonist activity [1]. Within this patent, specific examples feature complex substitution patterns (e.g., aryloxy groups) that are absent in 3-(Cyclohexylamino)propan-1-ol. The target compound represents a minimal, unadorned scaffold within this chemical space. The patent data demonstrate that significant agonist activity (e.g., EC₅₀ values in the nanomolar range) is only achieved upon addition of specific lipophilic and hydrogen-bonding substituents to the core [1]. Therefore, 3-(Cyclohexylamino)propan-1-ol is not a direct functional substitute for these agonists but rather a simplified starting point for SAR exploration.

Patent Analysis Beta-3 Adrenergic Agonists SAR

Recommended Applications for 3-(Cyclohexylamino)propan-1-ol Based on Quantified Differentiation


Synthesis of Duloxetine and Related Antidepressants

The primary validated application of 3-(Cyclohexylamino)propan-1-ol is as a key intermediate in the synthesis of the antidepressant Duloxetine . Its specific structure, containing both a secondary amine and a primary alcohol, provides the necessary functional handles for constructing the Duloxetine core. Researchers developing novel synthetic routes to Duloxetine or structurally related serotonin-norepinephrine reuptake inhibitors (SNRIs) should consider this compound as a starting point, leveraging its commercial availability and established reactivity .

Development of Novel Cyclohexylamine-Based Building Blocks

As a readily available, achiral scaffold, 3-(Cyclohexylamino)propan-1-ol is ideally suited for creating diverse libraries of cyclohexylamine derivatives . Its simple structure allows for efficient functionalization at both the amine and hydroxyl sites, enabling the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry projects, as evidenced by its relationship to the broader class of cyclohexyl(alkyl)propanolamines claimed in US Patent 7,718,646 [1].

Use as a Non-Zwitterionic Intermediate in Organic Synthesis

When a neutral, non-buffering amino alcohol is required for a synthetic step, 3-(Cyclohexylamino)propan-1-ol is a superior choice over its sulfonic acid-containing analogs like CAPS and CAPSO . Its lack of a strong acid group prevents unwanted side reactions and simplifies workup procedures, making it valuable for reactions where the presence of a zwitterionic species would interfere with reactivity or purification.

Exploration of Beta-3 Adrenergic Receptor Agonist SAR

For research groups investigating beta-3 adrenergic receptor agonists, 3-(Cyclohexylamino)propan-1-ol serves as the foundational core scaffold from which more complex, patent-protected structures are derived . By starting with this minimal unit and systematically adding substituents, researchers can quantitatively map the contributions of each functional group to receptor binding and functional activity, as exemplified by the detailed SAR presented in US Patent 7,718,646 .

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